molecular formula C23H16FN3O B2992783 (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one CAS No. 475626-68-7

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B2992783
CAS No.: 475626-68-7
M. Wt: 369.399
InChI Key: JWBCXWIWJWMVEC-JLHYYAGUSA-N
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Description

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Scientific Research Applications

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity or altering their function. Pathways such as the PI3K-AKT, MAPK, and HIF-1 signaling pathways may be involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one

Uniqueness

The presence of the fluorine atom in (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-20-11-8-17(9-12-20)22(28)13-10-19-16-27(21-6-2-1-3-7-21)26-23(19)18-5-4-14-25-15-18/h1-16H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBCXWIWJWMVEC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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